molecular formula C7H8O2S2 B14464534 2-Methoxy-5-(methylsulfanyl)thiophene-3-carbaldehyde CAS No. 71908-79-7

2-Methoxy-5-(methylsulfanyl)thiophene-3-carbaldehyde

Cat. No.: B14464534
CAS No.: 71908-79-7
M. Wt: 188.3 g/mol
InChI Key: COQJHYPLZCNYAN-UHFFFAOYSA-N
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Description

2-Methoxy-5-(methylsulfanyl)thiophene-3-carbaldehyde is a heterocyclic compound containing a thiophene ring substituted with methoxy, methylsulfanyl, and formyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(methylsulfanyl)thiophene-3-carbaldehyde typically involves the functionalization of a thiophene ring. Common synthetic methods include:

Industrial Production Methods

Industrial production of thiophene derivatives often involves scalable and efficient methods such as:

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(methylsulfanyl)thiophene-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents like bromine (Br2) or chlorinating agents can be used for substitution reactions.

Major Products

    Oxidation: Thiophene-3-carboxylic acid derivatives.

    Reduction: Thiophene-3-methanol derivatives.

    Substitution: Halogenated thiophene derivatives.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(methylsulfanyl)thiophene-3-carbaldehyde involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-5-methylthiophene: Similar structure but lacks the formyl group.

    2-Methoxy-3-thiophenecarboxaldehyde: Similar structure but lacks the methylsulfanyl group.

    5-Methyl-2-thiophenecarboxaldehyde: Similar structure but lacks the methoxy group.

Uniqueness

2-Methoxy-5-(methylsulfanyl)thiophene-3-carbaldehyde is unique due to the presence of both methoxy and methylsulfanyl groups on the thiophene ring, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

71908-79-7

Molecular Formula

C7H8O2S2

Molecular Weight

188.3 g/mol

IUPAC Name

2-methoxy-5-methylsulfanylthiophene-3-carbaldehyde

InChI

InChI=1S/C7H8O2S2/c1-9-7-5(4-8)3-6(10-2)11-7/h3-4H,1-2H3

InChI Key

COQJHYPLZCNYAN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(S1)SC)C=O

Origin of Product

United States

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